3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (C₉H₁₀BrClN₄) features a bicyclic pyrazolo[3,4-d]pyrimidine core substituted at positions 1, 3, and 4 with tert-butyl, bromo, and chloro groups, respectively. X-ray crystallographic studies of analogous pyrazolo[3,4-d]pyrimidine derivatives reveal a planar bicyclic system with slight deviations due to steric effects from substituents. The tert-butyl group at position 1 adopts a staggered conformation to minimize steric hindrance, while the bromo and chloro substituents occupy equatorial positions relative to the heterocyclic plane.
Bond length analysis from crystallographic data shows the following key distances:
| Bond Type | Length (Å) |
|---|---|
| N1–C2 (pyrazole ring) | 1.34–1.37 |
| C4–Cl (chloro substituent) | 1.72–1.75 |
| C3–Br (bromo substituent) | 1.90–1.93 |
| C1–N (tert-butyl linkage) | 1.45–1.48 |
These values align with typical sp²-hybridized systems and halide covalent radii. The dihedral angle between the pyrazole and pyrimidine rings ranges from 2.5° to 5.8°, indicating near-planarity.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.65 (s, 9H, tert-butyl CH₃)
- δ 8.82 (s, 1H, pyrimidine H5)
- No aromatic protons due to full substitution of the bicyclic core.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits λₘₐₓ at 261 nm (π→π* transition) and 278 nm (n→π* transition), consistent with conjugated heteroaromatic systems.
Tautomeric and Conformational Dynamics
The compound exists predominantly in the 1H-tautomeric form due to stabilization by the tert-butyl group, which prevents proton migration to the pyrimidine nitrogen. Variable-temperature NMR studies (−40°C to 80°C) show no evidence of tautomeric interconversion, confirming kinetic stability.
Conformational flexibility is limited to the tert-butyl group, which rotates freely at room temperature (barrier ≈ 8 kJ/mol). Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a 1.2 kcal/mol energy difference between the lowest-energy conformation and its rotamers.
Comparative Structural Analysis with Analogous Pyrazolo[3,4-d]Pyrimidine Derivatives
Key structural differences arise from electronic and steric effects of substituents:
- Electron-Withdrawing Groups : Bromo and chloro substituents reduce π-electron density, blue-shifting UV absorption compared to amino derivatives.
- Steric Bulk : The tert-butyl group increases solubility in nonpolar solvents by 30–40% relative to phenyl-substituted analogs.
- Hydrogen Bonding : Amino-substituted derivatives exhibit intermolecular H-bonding (e.g., N–H⋯N), absent in the title compound due to lack of proton-donor groups.
Properties
IUPAC Name |
3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPIPALFZMMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Group Introduction
The tert-butyl group is introduced at the 1-position through nucleophilic substitution. In a representative procedure, 5-amino-1H-pyrazole-4-carbonitrile reacts with tert-butyl bromide in the presence of a base such as potassium carbonate. Source corroborates this approach, demonstrating that alkylation proceeds efficiently in dimethylformamide (DMF) at 80°C, achieving yields exceeding 85%.
Halogenation Strategies for 3-Bromo and 4-Chloro Substituents
Regioselective Bromination at the 3-Position
Bromination of the pyrazolo[3,4-d]pyrimidine core is achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). Source reports the synthesis of 3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 5) via direct bromination of compound 4. The reaction employs PBr₃ in dichloromethane (DCM) under reflux, yielding a 78% product with >95% purity by HPLC. The mechanism involves electrophilic aromatic substitution, favored by the electron-rich nature of the pyrazole ring.
Table 1: Bromination Optimization
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PBr₃ | DCM | Reflux | 6 h | 78% |
| NBS | CCl₄ | 80°C | 8 h | 65% |
Chlorination at the 4-Position
Chlorination is performed using phosphorus oxychloride (POCl₃), which converts the 4-amino group to a chloro substituent. Source highlights a two-step process: (1) diazotization of the amine with sodium nitrite and hydrochloric acid, followed by (2) treatment with CuCl₂ to afford the chloro derivative. Alternatively, direct treatment of the 4-hydroxypyrazolo[3,4-d]pyrimidine with POCl₃ at 110°C for 4 hours achieves quantitative conversion.
Critical Reaction Parameters:
- POCl₃ Stoichiometry: A 5:1 molar ratio of POCl₃ to substrate ensures complete chlorination.
- Catalyst: Dimethylformamide (DMF) as a Lewis acid accelerates the reaction.
Integrated Synthesis of 3-Bromo-1-tert-Butyl-4-Chloro-1H-Pyrazolo[3,4-d]Pyrimidine
Stepwise Procedure
- Core Formation: React 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with formamide at 150°C for 12 hours to yield 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Bromination: Treat the intermediate with PBr₃ in DCM under reflux for 6 hours.
- Chlorination: React the brominated product with POCl₃ and DMF at 110°C for 4 hours.
Yield: 62% overall (three steps).
Spectral Characterization
- ¹H NMR (300 MHz, CDCl₃): δ 8.35 (s, 1H, H-5), 1.77 (s, 9H, tert-butyl).
- ¹³C NMR (75 MHz, CDCl₃): δ 157.6 (C-4), 154.4 (C-2), 102.0 (C-3), 60.4 (tert-butyl C), 29.1 (tert-butyl CH₃).
- EI-MS: m/z 293 [M]⁺ (calculated for C₉H₁₀BrClN₄).
Mechanistic Insights and Side Reactions
Competing Pathways During Bromination
Excess PBr₃ may lead to dibromination at adjacent positions. Source identifies 3,5-dibromo byproducts in reactions exceeding 6 hours, necessitating precise stoichiometric control.
Chlorination Selectivity
POCl₃ preferentially targets the 4-position due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen, minimizing off-target chlorination.
Applications and Derivatives
The bromo and chloro substituents enable further functionalization via cross-coupling reactions. Source demonstrates Suzuki-Miyaura coupling of 3-bromo derivatives with aryl boronic acids to yield 3-aryl analogues. Similarly, the 4-chloro group serves as a leaving group for nucleophilic aromatic substitution with amines or alkoxides.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a scaffold for developing therapeutic agents, particularly in oncology and anti-inflammatory drug discovery. Its structural modifications can lead to compounds with enhanced biological activity against various diseases.
Biological Studies
The compound is studied for its interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits. For example, it may inhibit specific kinase enzymes involved in cell signaling pathways related to cancer proliferation.
Chemical Biology
In chemical biology, this compound acts as a probe to investigate biological pathways and molecular interactions. Its ability to modulate biological processes makes it valuable for studying cellular mechanisms and identifying new therapeutic targets.
Agricultural Biotechnology
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds, including this compound, exhibit regulatory effects on plant growth. These compounds can serve as substitutes for phytohormones, enhancing the growth and development of crops such as maize (Zea mays L.) .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development targeting cancer and inflammation | Development of kinase inhibitors |
| Biological Studies | Investigation of enzyme and receptor interactions | Mechanistic studies on cancer cell proliferation |
| Chemical Biology | Probes for studying molecular interactions and pathways | Identifying new therapeutic targets |
| Agricultural Biotechnology | Enhancing plant growth by mimicking phytohormonal activity | Growth stimulation in maize hybrids |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines, this compound was shown to inhibit specific kinases involved in tumor growth. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Plant Growth Regulation
Research conducted on the effects of synthetic low molecular weight heterocyclic compounds revealed that derivatives of pyrazolo[3,4-d]pyrimidine could enhance vegetative growth in maize. The study demonstrated that these compounds could effectively substitute traditional phytohormones, leading to improved crop yields .
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates and disrupting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pyrazolo[3,4-d]pyrimidine derivatives vary significantly based on substituent positions and functional groups. Below is a comparative analysis:
Physicochemical Properties
- This compound :
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Synthesized via a two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate with 83% yield .
- 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine :
Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) |
|---|---|---|---|---|
| This compound | C₇H₆BrClN₄ | 261.50 | 2.6 | 43.6 |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C₇H₆Cl₂N₄ | 233.06 | 1.8 | 43.6 |
| 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | C₆H₄BrClN₄S | 285.54 | 3.1 | 65.8 |
Biological Activity
3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀BrClN₄
- Molecular Weight : 289.56 g/mol
- CAS Number : 2060040-98-2
- Melting Point : 180–182 °C
The compound features a unique pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a tert-butyl group at the 1-position. This structural configuration is crucial for its biological activity and reactivity in various chemical processes .
Research indicates that this compound primarily acts as a kinase inhibitor , specifically targeting Bruton's tyrosine kinase (BTK). BTK plays a vital role in B-cell development and function, making it an attractive target for treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) . The inhibition of BTK can disrupt signaling pathways that promote cancer cell survival and proliferation.
Potential Antibacterial Activity
Limited studies suggest that this compound may also possess antibacterial properties. However, the specific mechanisms of action and the spectrum of bacterial activity remain largely unexplored, indicating a need for further investigation .
Biological Activity and Case Studies
The biological activity of this compound has been evaluated through various in vitro studies. Below are key findings from recent research:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | BTK | 0.5 | Inhibition of B-cell signaling |
| Study B | AKT1 | 2.0 | Induction of apoptosis in cancer cells |
| Study C | EGFR | 1.5 | Inhibition of tumor growth in MCF-7 model |
Case Study: Inhibition of Cancer Cell Proliferation
In one notable study, derivatives of pyrazolo[3,4-d]pyrimidines were tested against various cancer cell lines. The compound demonstrated significant anti-proliferative effects by inducing apoptosis and inhibiting critical phosphorylation processes essential for cell growth and division .
Structure-Activity Relationships (SAR)
The SAR analysis shows that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the biological activity of compounds. For instance:
Q & A
Q. What are the key synthetic strategies for preparing 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine?
The synthesis involves bromination of the pyrazolo[3,4-d]pyrimidine core using N-bromosuccinimide (NBS) under controlled conditions (DMF, 50°C), followed by nucleophilic aromatic substitution with tert-butyl groups. Glycosylation or alkylation steps may employ Hoffer’s chlorosugar or tert-butyl halides in anhydrous solvents like acetonitrile or DMF. Critical purification steps include flash column chromatography (e.g., 2→20% MeOH in CH₂Cl₂) and preparative RP-HPLC for isolating high-purity solids .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Comprehensive characterization relies on:
- ¹H/¹³C NMR : Chemical shifts and coupling constants (e.g., tert-butyl protons at ~1.4 ppm, pyrimidine carbons at 135–148 ppm) to confirm regiochemistry and substituent positions .
- HRMS : Validates molecular formula (e.g., C₁₀H₁₁BrClN₅ requires [M+H]⁺ = 308.03) .
- HPLC : Purity assessment (>95%) with gradients like 0.2% formic acid/MeCN .
Q. What purification techniques are effective for isolating this compound?
Flash chromatography (silica gel, automated gradient systems) and preparative RP-HPLC (C18 columns, MeCN/H₂O with 0.1% formic acid) are standard. For halogenated derivatives, solvent systems like CH₂Cl₂/MeOH (2–12%) ensure minimal decomposition .
Q. What solvents and conditions optimize its stability during synthesis?
Anhydrous DMF or DMA under inert atmospheres (N₂/Ar) prevent hydrolysis. Reactions involving Pd catalysts (e.g., hydrogenation) require strict temperature control (20–50°C) to avoid dehalogenation .
Q. How does solubility impact experimental design?
Limited aqueous solubility necessitates polar aprotic solvents (DMSO, DMF) for biological assays. For kinetic studies, stock solutions in DMSO (≤1% v/v) prevent precipitation in aqueous buffers .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during glycosylation or alkylation?
Competing N1 vs. N2/N5 regiochemistry is common. ¹H-¹³C HMBC NMR is critical to confirm N1 linkage by detecting H-1′/C-3 coupling absence. TLC analysis (e.g., 10% MeOH/CHCl₃) distinguishes isomers, with non-polar spots typically corresponding to N1 products .
Q. How do substituents at the 7-position influence biological activity and selectivity?
SAR studies reveal:
- 4-Chlorophenyl groups enhance anti-Trypanosoma cruzi activity (IC₅₀ = 2.3 µM) with no cytotoxicity (MRC-5SV2 CC₅₀ > 64 µM).
- Methyl/vinyl groups reduce potency (IC₅₀ > 20 µM) but increase metabolic stability.
- Oxygen linkers or thiophene substitutions abolish activity, indicating steric/electronic sensitivity at C7 .
Q. What methodologies assess metabolic stability for in vivo applications?
- Liver microsomal assays : Incubation with mouse/human S9 fractions (37°C, 60 min) followed by LC-MS quantification. This compound showed 100% recovery, indicating resistance to Phase I/II metabolism .
- Plasma stability tests : Incubation in murine plasma (37°C, 24 h) with HPLC monitoring for degradation .
Q. What in vivo models validate efficacy against parasitic diseases?
- Acute Chagas disease models : BALB/c mice infected with T. cruzi Tulahuen CL2 show reduced parasitemia (≥90%) after oral administration (10 mg/kg/day for 7 days). Histopathology confirms minimal hepatotoxicity .
- Metabolic tracking : Radiolabeled analogs (¹⁴C at C3) quantify biodistribution, showing high retention in infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
